molecular formula C11H15NO3 B14909197 1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one

Cat. No.: B14909197
M. Wt: 209.24 g/mol
InChI Key: XNKMMWXGVNXKFA-UHFFFAOYSA-N
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Description

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of propiophenone and features both amino and methoxy functional groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity. For example, catalytic hydrogenation can be employed for the reduction step to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both amino and methoxy groups on its aromatic ring.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3-amino-4,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-4-9(13)7-5-8(12)11(15-3)10(6-7)14-2/h5-6H,4,12H2,1-3H3

InChI Key

XNKMMWXGVNXKFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)OC)OC)N

Origin of Product

United States

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